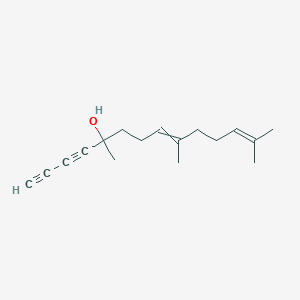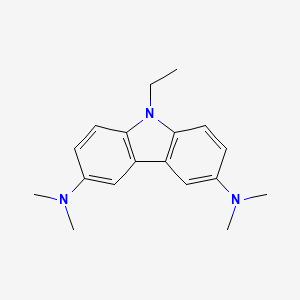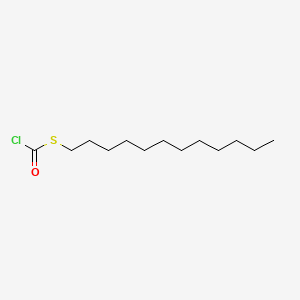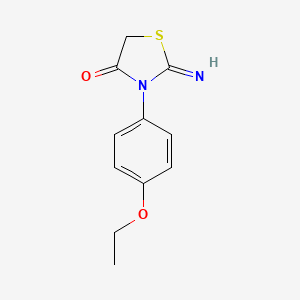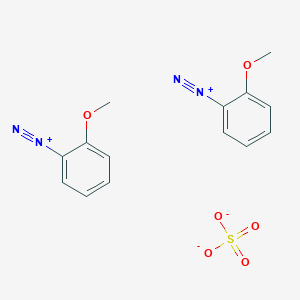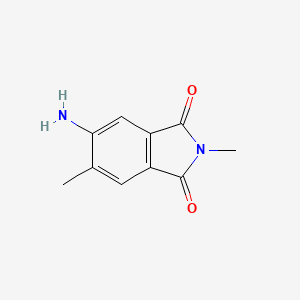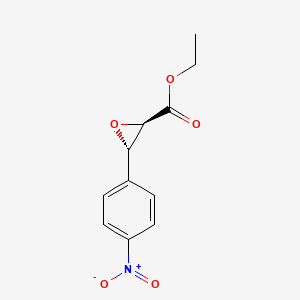![molecular formula C21H57CrSi6 B14630862 Chromium(3+) tris[bis(trimethylsilyl)methanide] CAS No. 53668-83-0](/img/structure/B14630862.png)
Chromium(3+) tris[bis(trimethylsilyl)methanide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+) tris[bis(trimethylsilyl)methanide] is a coordination complex consisting of a chromium ion coordinated to three bis(trimethylsilyl)methanide ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of chromium(III) chloride with lithium bis(trimethylsilyl)methanide in an ether solvent. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{LiCH(SiMe}_3)_2 \rightarrow \text{Cr[CH(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods
While the industrial production of Chromium(3+) tris[bis(trimethylsilyl)methanide] is not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+) tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The bis(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(IV) or chromium(VI) complexes, while substitution reactions can produce a variety of chromium-ligand complexes .
Aplicaciones Científicas De Investigación
Chromium(3+) tris[bis(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of Chromium(3+) tris[bis(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bis(trimethylsilyl)methanide ligands provide steric protection to the chromium center, allowing it to participate in selective reactions. The compound can interact with molecular targets through coordination bonds, influencing various chemical pathways .
Comparación Con Compuestos Similares
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be compared with other metal tris[bis(trimethylsilyl)methanide] complexes, such as those of titanium, vanadium, zirconium, and hafnium. These compounds share similar structural features but differ in their reactivity and applications. For example:
Titanium(3+) tris[bis(trimethylsilyl)methanide]: Known for its use in polymerization reactions.
Vanadium(3+) tris[bis(trimethylsilyl)methanide]: Used in oxidation reactions.
Zirconium(4+) tris[bis(trimethylsilyl)methanide]: Employed in the synthesis of high-performance materials.
Hafnium(4+) tris[bis(trimethylsilyl)methanide]: Utilized in the development of advanced ceramics.
Chromium(3+) tris[bis(trimethylsilyl)methanide] stands out due to its unique combination of stability and reactivity, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
53668-83-0 |
|---|---|
Fórmula molecular |
C21H57CrSi6 |
Peso molecular |
530.2 g/mol |
Nombre IUPAC |
chromium(3+);trimethyl(trimethylsilylmethyl)silane |
InChI |
InChI=1S/3C7H19Si2.Cr/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clave InChI |
KEZKZXIIXNAFGK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
